molecular formula C18H21N3O4S B5647515 5-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide

5-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide

Cat. No. B5647515
M. Wt: 375.4 g/mol
InChI Key: SSBXBUGEHOEXSK-UHFFFAOYSA-N
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Description

The compound falls into a category of chemicals known for their potential in various applications, including medicinal chemistry and material science. The synthesis and analysis of such compounds are crucial for understanding their chemical behavior, reactivity, and potential applications.

Synthesis Analysis

Synthesis of complex molecules like the one mentioned typically involves multi-step chemical reactions, starting from simpler precursors. Techniques such as etherification, oximation, and Beckmann rearrangement are common in constructing the core structure, followed by further modifications to introduce specific functional groups (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

Determining the molecular structure of such compounds often involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), alongside X-ray crystallography for solid-state analysis. These techniques provide insights into the arrangement of atoms within the molecule and its stereochemistry (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

The compound's reactivity can be inferred through studies on similar molecules, focusing on reactions like acylation, reduction, and cyclization, which are pivotal for modifying its chemical structure and enhancing its properties (Ito, Katsuki*, & Yamaguchi, 1984).

properties

IUPAC Name

5-[2-(3-methoxy-2-oxopyridin-1-yl)acetyl]-N,N-dimethyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-19(2)18(24)15-9-12-10-20(8-6-14(12)26-15)16(22)11-21-7-4-5-13(25-3)17(21)23/h4-5,7,9H,6,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBXBUGEHOEXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(S1)CCN(C2)C(=O)CN3C=CC=C(C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide

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